
3-(Aminomethyl)indoline Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)indoline Dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.127 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Synthesis Analysis
Indoline structures can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 C) at high temperatures (200–230 C) . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis
Indoline compounds have been used in the development and synthesis of anticancer drugs, antibacterial drugs, etc . A four-component reaction involving ortho C–H amination/ ipso conjunctive coupling using an alkene and an external nucleophile has been reported .Physical And Chemical Properties Analysis
This compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Scientific Research Applications
Cholinesterase Inhibitors and Antioxidants for Alzheimer's Disease
Carbamate derivatives of indolines, including structures related to 3-(Aminomethyl)indoline, have been synthesized and evaluated for their dual role as cholinesterase inhibitors and antioxidants. These compounds have shown significant protective effects against oxidative stress and cytotoxicity in neuronal cells, suggesting their potential application in the treatment of Alzheimer's disease (Yanovsky et al., 2012).
Synthesis of Chiral 2-Aminomethyl Indolines
A copper-catalyzed alkene diamination process has been developed to synthesize chiral 2-aminomethyl indolines and pyrrolidines, highlighting their importance as ligands for catalytic asymmetric reactions and as components of bioactive compounds. This methodology showcases the broad substrate range and high enantioselectivity, expanding the availability of substituted 2-aminomethyl indolines (Turnpenny & Chemler, 2014).
Metabolic Pathways of Indoline-Containing Drugs
Studies have explored the dehydrogenation of indoline-containing drugs, such as Indapamide, by CYP3A4 enzymes, correlating with in silico predictions. This research provides insights into the metabolic pathways of indoline derivatives, which could influence their therapeutic efficacy and safety profiles (Sun et al., 2009).
Synthesis of Heterocyclic Derivatives
Research on the synthesis of new heterocyclic derivatives through the oxidation of 1-amino-2-methylindoline has revealed the formation of products like 1-amino-2-methylindole and azo(2-methyl)indoline. These findings contribute to the development of novel synthetic pathways and potential applications in pharmaceuticals (Peyrot et al., 2001).
Total Synthesis of Indoline Alkaloids
Efforts in the total synthesis of indoline alkaloids using a cyclopropanation strategy demonstrate the utility of such approaches in assembling complex molecular architectures. This research underscores the synthetic versatility of indoline derivatives in the construction of natural product analogues with significant biological activities (Zhang, Song, & Qin, 2011).
Mechanism of Action
Target of Action
3-(Aminomethyl)indoline Dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological responses . The specific interactions and resulting changes caused by this compound remain a topic of ongoing research.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The use of alkene-tethered nitrogen electrophiles provides a rapid and modular synthesis of 3,3-disubstituted indolines from readily available aryl iodides .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Aminomethyl)indoline Dihydrochloride involves the reaction of indoline with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Indoline", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "To a solution of indoline in hydrochloric acid, formaldehyde is added dropwise with stirring.", "Ammonium chloride is then added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours.", "The resulting product is then filtered and washed with water to obtain the dihydrochloride salt of 3-(Aminomethyl)indoline." ] } | |
CAS RN |
1408058-15-0 |
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6,10H2;1H |
InChI Key |
LDFQJMLXKKZJIY-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2N1)CN.Cl.Cl |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



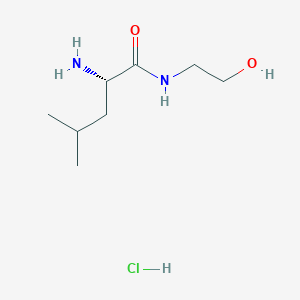
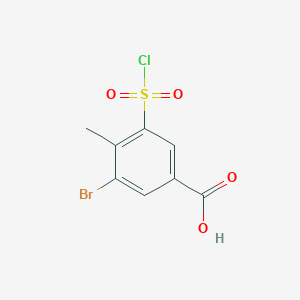

![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
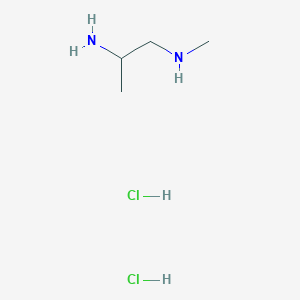
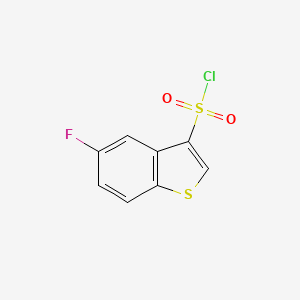
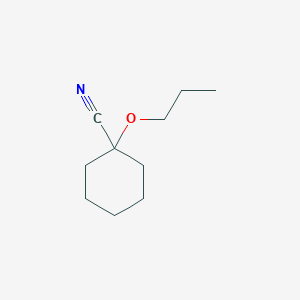
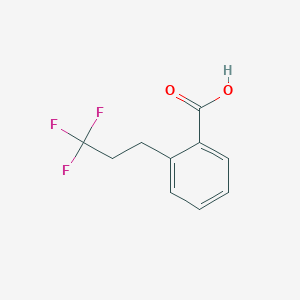
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
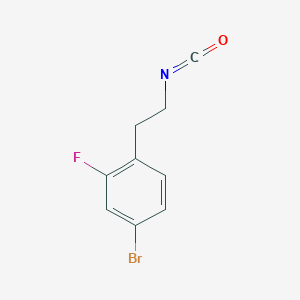


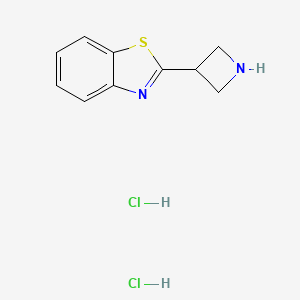
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)